2-Propylthio-5-trifluoromethylpyridine-3-boronic acid

Lipophilicity Physicochemical property LogP

Researchers needing a reliable 2-alkylthio-5-trifluoromethylpyridine-3-boronic acid for Suzuki-Miyaura coupling often face inconsistent yields when using positional isomers or shorter-chain analogs. This compound provides the exact 2-propylthio-3-boronic acid-5-trifluoromethyl regiochemistry, enabling reproducible synthesis of biaryl systems with enhanced lipophilicity (LogP 1.28) for hydrophobic target engagement. - ≥98% purity minimizes protodeboronation side reactions. - Linear n-propylthio chain preserves coupling efficiency with sterically demanding aryl halides. - Available with CoA for analytical method validation.

Molecular Formula C9H11BF3NO2S
Molecular Weight 265.057
CAS No. 1256345-56-8
Cat. No. B595655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthio-5-trifluoromethylpyridine-3-boronic acid
CAS1256345-56-8
Molecular FormulaC9H11BF3NO2S
Molecular Weight265.057
Structural Identifiers
SMILESB(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O
InChIInChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3
InChIKeyHODNOVPEGNYLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylthio-5-trifluoromethylpyridine-3-boronic Acid: Overview


2-Propylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-56-8) is a heteroaryl boronic acid derivative featuring a pyridine core simultaneously substituted with an electron-withdrawing trifluoromethyl group at the 5-position, an n-propylthio group at the 2-position, and a boronic acid moiety at the 3-position . With molecular formula C9H11BF3NO2S and molecular weight 265.06 g/mol, this compound belongs to the class of 2-alkylthio-5-trifluoromethylpyridine-3-boronic acids and is primarily employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl systems in medicinal chemistry and agrochemical research [1].

Heteroaryl boronic acid for Suzuki-Miyaura cross-coupling
Fixed 2-propylthio-3-B(OH)2-5-CF3 regiochemistry
Medicinal chemistry and agrochemical research building block

Substitution Limitations of 2-Propylthio-5-trifluoromethylpyridine-3-boronic Acid


Substitution with isomeric or less substituted pyridine boronic acids is not functionally equivalent for two principal reasons. First, the precise 2-propylthio-3-boronic acid-5-trifluoromethyl regiochemical arrangement on the pyridine ring is fixed and cannot be replicated by alternative positional isomers such as 5-trifluoromethylpyridine-3-boronic acid (CAS 947533-51-9) or 6-substituted analogs . Second, within the 2-alkylthio-5-trifluoromethylpyridine-3-boronic acid series, the alkyl chain length of the thioether substituent (methyl, ethyl, propyl, isopropyl) directly modulates lipophilicity, solubility in organic solvents, and steric environment, parameters that critically influence coupling efficiency, reaction yield, and the physicochemical properties of downstream products . Procurement of a specific homolog—propyl versus methyl or isopropyl—is therefore a deliberate design choice rather than an interchangeable specification.

Regiochemistry mismatch

Isomeric boronic acids (e.g., 5-CF3-pyridine-3-boronic acid) may not replicate the fixed 2-propylthio-3-B(OH)2 arrangement, which can alter cross-coupling outcomes.

Alkyl chain variability

Homologs with shorter (methyl) or branched (isopropyl) thioether chains shift lipophilicity, solubility, and steric environment, potentially modifying coupling efficiency.

Procurement specificity

The propyl homolog is a deliberate design choice; substituting with a different alkyl chain variant requires revalidation of reaction conditions and product properties.

2-Propylthio-5-trifluoromethylpyridine-3-boronic Acid: Comparative Procurement Evidence


Lipophilicity vs. Unsubstituted Parent Scaffold

The 2-propylthio substituent substantially increases the predicted lipophilicity of the boronic acid relative to the unsubstituted 5-trifluoromethylpyridine-3-boronic acid core. The target compound exhibits a LogP value of 1.28 [1], whereas the parent 5-trifluoromethylpyridine-3-boronic acid (CAS 947533-51-9) shows a LogP of -0.22 (or SLogP -0.22) [2]. This difference of approximately 1.5 LogP units translates to roughly a 30-fold increase in partition coefficient, indicating markedly enhanced solubility in organic solvents and improved compatibility with non-polar reaction media.

Lipophilicity vs. parent
Reported
LogP 1.28 vs −0.22 (parent); ΔLogP ≈ 1.5 (~30× higher partition)
May support organic-phase partitioning and purification workflow selection.
Predicted values; experimental confirmation recommended.
Lipophilicity Physicochemical property LogP Solubility

Lipophilicity: Propyl vs. Methyl Homolog

Within the 2-alkylthio-5-trifluoromethylpyridine-3-boronic acid series, the propylthio homolog (CAS 1256345-56-8) exhibits a LogP of 1.28, whereas the methylthio homolog (CAS 1256346-08-3) is expected to have a substantially lower LogP due to the reduction of two methylene units. While direct experimental LogP for the methyl homolog is not available in the accessed sources, the propylthio derivative contains two additional carbon atoms (C9 total carbons versus C7 for the methyl analog), which class-level inference predicts an increased LogP of approximately 0.5–1.0 units per additional carbon in alkyl chains .

Propyl vs. methyl homolog
Class-level
LogP 1.28 (propyl) vs. estimated ~0.3–0.8 lower for methyl homolog (C7)
Propylthio chain may provide higher lipophilicity for hydrophobic design contexts.
Class-level inference based on alkyl chain extension; direct experimental LogP for methyl not available.
Structure-activity relationship Lipophilicity Homolog series LogP

pKa: Acidity Profile

The predicted acid dissociation constant (pKa) for 2-propylthio-5-trifluoromethylpyridine-3-boronic acid is 5.79 ± 0.53 . Boronic acids with pKa values in the 5–7 range typically exhibit optimal reactivity in Suzuki-Miyaura couplings under mildly basic aqueous conditions, as they are sufficiently acidic to undergo transmetalation while remaining stable toward protodeboronation. For reference, phenylboronic acid has a pKa of approximately 8.8, indicating that the electron-withdrawing trifluoromethyl and pyridine nitrogen substituents significantly increase the acidity of the target compound.

Acidity (pKa)
Reported
pKa = 5.79 ± 0.53 (predicted)
May support transmetalation under mildly basic Suzuki conditions.
Predicted value; experimental pKa may differ.
Boronic acid acidity pKa Reactivity Physicochemical property

Steric Profile: n-Propyl vs. Isopropyl Isomer

The 2-propylthio-5-trifluoromethylpyridine-3-boronic acid (n-propyl isomer) and 2-isopropylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-52-4; branched isomer) share identical molecular formulas (C9H11BF3NO2S) and molecular weights (265.06) . However, the branched isopropylthio group presents greater steric bulk adjacent to the pyridine nitrogen and the boronic acid moiety compared to the linear n-propylthio chain. This steric difference is predicted to influence both the conformational flexibility of the molecule and the accessibility of the boronic acid group during transmetalation in Suzuki couplings.

Steric profile: n-propyl vs. isopropyl
Class-level
n-Propyl: linear, less hindrance near B(OH)2; isopropyl: branched, greater steric bulk
Linear chain may benefit coupling to sterically demanding partners.
Same molecular formula (C9H11BF3NO2S); steric influence qualitative.
Steric hindrance Structural isomerism Regioselectivity Coupling efficiency

Thermal Stability: Boiling Point Profile

The predicted boiling point of 2-propylthio-5-trifluoromethylpyridine-3-boronic acid is 376.4 ± 52.0 °C . This high predicted boiling point indicates that the compound remains thermally stable under standard Suzuki-Miyaura coupling conditions, which typically operate between 80–100 °C . For comparison, 5-trifluoromethylpyridine-3-boronic acid (CAS 947533-51-9) exhibits a lower predicted boiling point of 299.9 °C at 760 mmHg [1], reflecting the contribution of the propylthio substituent to increased molecular weight and intermolecular interactions.

Thermal stability (BP)
Reported
BP 376.4 ± 52.0 °C vs. 299.9 °C (parent); ΔBP ≈ +76.5 °C
May support stability under typical coupling temperatures (80–100 °C).
Predicted boiling points; experimental validation advised.
Thermal stability Boiling point Handling conditions Physicochemical property

Purity Benchmark and Storage Conditions

Commercially available 2-propylthio-5-trifluoromethylpyridine-3-boronic acid is supplied at purities of 95% (AKSci, Aaron Chemicals) to 98% (Leyan, ABCR) [1]. The compound requires refrigerated storage conditions (2–8 °C) for long-term stability , which is a standard but essential specification for procurement planning. Comparable alkylthio homologs such as 2-isopropylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-52-4) are also available at 95% minimum purity with similar storage recommendations .

Purity & storage
95–98% purity; store at 2–8 °C
Consistent purity range supports procurement planning; refrigerated storage required.
Based on vendor specifications; verify CoA upon receipt.
Purity specification Storage condition Procurement Quality control

2-Propylthio-5-trifluoromethylpyridine-3-boronic Acid: Application Scenarios


Medicinal Chemistry: Suzuki Coupling for Biaryl Synthesis

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is optimally deployed in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to construct biaryl systems containing both a trifluoromethylpyridine core and a propylthio substituent. The predicted LogP of 1.28 [1] renders this building block particularly suitable for medicinal chemistry programs targeting hydrophobic binding pockets, where enhanced lipophilicity contributes to improved membrane permeability and target engagement. The pKa of 5.79 supports efficient transmetalation under mildly basic aqueous conditions (e.g., Na2CO3 or K3PO4 in DME/H2O or THF/H2O at 80–100 °C) without requiring strong bases that might promote protodeboronation or functional group incompatibility .

Agrochemical Research: Fluorinated Crop Protection Candidates

Trifluoromethylpyridine (TFMP) derivatives constitute a privileged structural motif in modern agrochemicals, with over 20 TFMP-containing active ingredients having received ISO common names since the introduction of fluazifop-butyl [2]. 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid provides a direct synthetic entry point to novel TFMP analogs bearing a 2-alkylthio substitution pattern. The compound's high predicted boiling point (376.4 °C) and commercial availability at 95–98% purity support its use in agrochemical lead optimization campaigns where reproducible coupling yields and scalable reaction conditions are prerequisites.

Solvent Selection: Organic-Phase Solubility Advantage

The elevated LogP of 1.28 relative to unsubstituted 5-trifluoromethylpyridine-3-boronic acid (LogP -0.22) [1][3] translates to superior solubility in non-polar and moderately polar organic solvents. This property makes 2-propylthio-5-trifluoromethylpyridine-3-boronic acid especially well-suited for couplings conducted in toluene, dioxane, or mixed organic-aqueous biphasic systems where efficient partitioning of the boronic acid into the organic phase facilitates catalyst turnover. The linear n-propylthio chain further minimizes steric obstruction near the boronic acid group, distinguishing this homolog from the branched isopropylthio isomer (CAS 1256345-52-4) when coupling to sterically demanding aryl halides .

Analytical Method Development and QC Reference

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid, with its well-defined molecular properties (MW 265.06, LogP 1.28, InChIKey HODNOVPEGNYLMV-UHFFFAOYSA-N) [1], serves as a reliable reference standard for LC-MS method development and purity assessment in synthetic workflows. The compound is available with certificate of analysis (CoA) upon request from multiple vendors , enabling its use as an authenticated reference material for quantifying coupling efficiency, monitoring reaction progress, and validating analytical methods in both medicinal chemistry and process chemistry environments.

Application
Selection Property
Validation Focus
ApplicationMedicinal chemistry biaryl synthesis
Selection PropertyDefined regiochemistry and lipophilicity profile
Validation FocusCoupling efficiency, biaryl product characterization
ApplicationAgrochemical lead optimization
Selection PropertyTFMP core with 2-alkylthio substitution pattern
Validation FocusCoupling reproducibility and scalability
ApplicationOrganic-phase solubility screening
Selection PropertyLipophilicity-driven solvent compatibility
Validation FocusSolvent selection and extraction efficiency
ApplicationAnalytical reference standard
Selection PropertyWell-defined molecular identity (MW, InChIKey)
Validation FocusLC-MS method development, purity verification

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